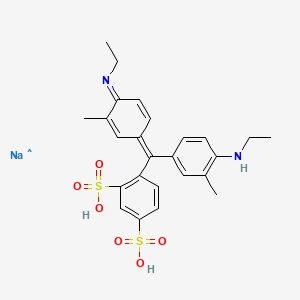![molecular formula C7H4BrNO2 B12356759 7-bromo-3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12356759.png)
7-bromo-3aH-furo[3,2-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-3aH-furo[3,2-c]pyridin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential as a selective inhibitor of bromodomains, particularly the second bromodomain (BD2) of the bromodomain and extra-terminal (BET) family of proteins . These proteins play a crucial role in regulating gene expression, making them important targets for therapeutic intervention in various diseases, including cancer .
Vorbereitungsmethoden
The synthesis of 7-bromo-3aH-furo[3,2-c]pyridin-4-one involves several stepsThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
7-bromo-3aH-furo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the furo[3,2-c]pyridin-4-one core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted derivatives with different functional groups at the 7-position .
Wissenschaftliche Forschungsanwendungen
7-bromo-3aH-furo[3,2-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective inhibitor of BD2, making it a promising candidate for the development of new cancer therapies.
Chemical Biology: Researchers use this compound to study the role of bromodomains in gene regulation and disease progression. It serves as a valuable tool for understanding the molecular mechanisms underlying bromodomain function.
Drug Discovery: The compound is used in high-throughput screening assays to identify new inhibitors of bromodomains.
Wirkmechanismus
The mechanism of action of 7-bromo-3aH-furo[3,2-c]pyridin-4-one involves its binding to the BD2 of BET proteins. This binding inhibits the interaction between BET proteins and acetylated histones, thereby preventing the recruitment of transcriptional machinery to specific gene promoters . As a result, the expression of genes regulated by BET proteins is downregulated, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
7-bromo-3aH-furo[3,2-c]pyridin-4-one is unique in its selectivity for BD2 over other bromodomains. Similar compounds include other furo[3,2-c]pyridin-4-one derivatives that have been modified to enhance their selectivity and potency . For example, compounds with different substituents at the 7-position or modifications to the furo[3,2-c]pyridin-4-one core have been studied for their ability to selectively inhibit BD2 . These compounds highlight the importance of structural modifications in achieving the desired selectivity and efficacy in bromodomain inhibition.
Eigenschaften
Molekularformel |
C7H4BrNO2 |
|---|---|
Molekulargewicht |
214.02 g/mol |
IUPAC-Name |
7-bromo-3aH-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H4BrNO2/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-4H |
InChI-Schlüssel |
PZLHRVZFOYCBCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(C=NC(=O)C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12356677.png)
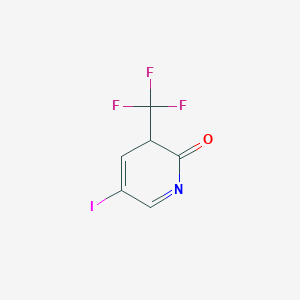
![6-methylimino-5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12356686.png)
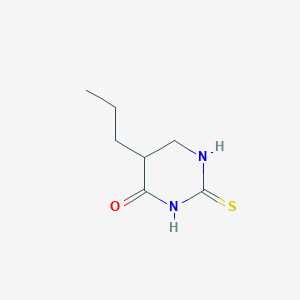
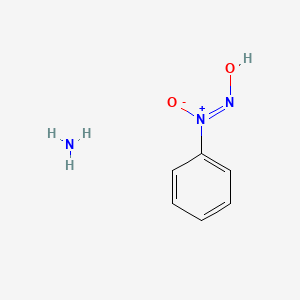
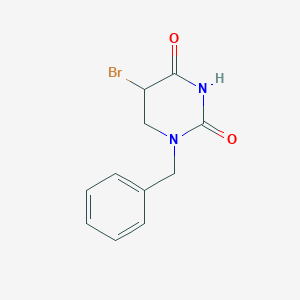
![5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12356721.png)
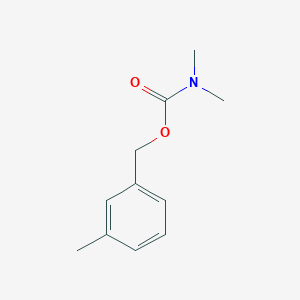
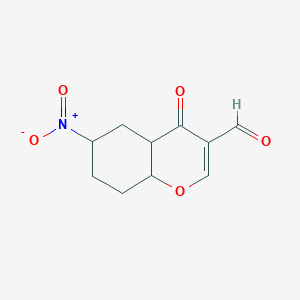
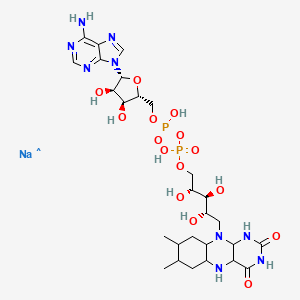
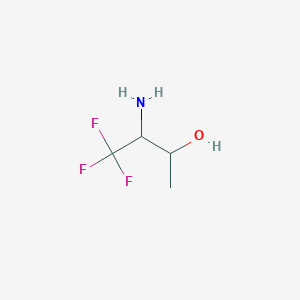
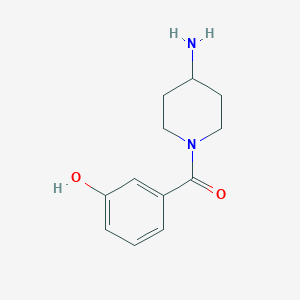
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1)](/img/structure/B12356769.png)
